1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using various methods. For instance, a series of polyhydroxylated pyrrolidines were developed using the double reductive amination reaction . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen-containing ring . The structure of the molecule can be influenced by the stereogenicity of carbons, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be complex. For example, reacting simple pyrrolidine derivatives with cinnamaldehyde led to the formation of tricyclic products .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary. For a related compound, (pyrrolidin-2-yl)methyl methanesulfonate hydrochloride, the molecular weight is 215.7 .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of NK-1 antagonists through regioselective pyridine metallation chemistry (Jungheim et al., 2006). Additionally, its core motif, the 1,2,4-triazole, plays a vital role in the synthesis of clinical drugs, as seen in various examples like Rizatriptan and Ribavirin (Prasad et al., 2021).
Biological Activity and Applications
- In terms of biological activity, compounds with this structure have shown potential as antimicrobial agents. For example, certain 1H-1,2,3-triazole-4-carboxamides have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Pokhodylo et al., 2021). Additionally, the compound has been involved in the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing promising antitubercular activity (Amaroju et al., 2017).
Other Notable Applications
- The compound's derivatives have been used in the development of Sphingosine Kinase inhibitors with antiproliferative properties, indicating potential in cancer research (Corvino et al., 2017). Furthermore, it's been involved in the synthesis of compounds with anti-proliferative activities against glioma cell cultures (Khazhieva et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways, often involving the efficient exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with pyrrolidine derivatives suggests that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUYAYCBIIQPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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